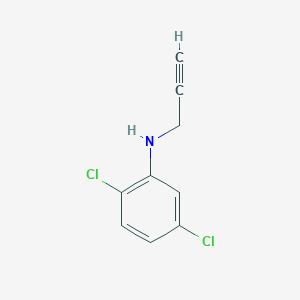![molecular formula C18H20ClN2O2+ B11116227 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-N,N,N-trimethyl-2-oxoethanaminium](/img/structure/B11116227.png)
2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-N,N,N-trimethyl-2-oxoethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM is a complex organic compound with a unique structure that includes a benzoyl group, a chlorophenyl group, and a trimethylazanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM typically involves multiple steps, starting with the preparation of the benzoyl and chlorophenyl intermediates. These intermediates are then reacted with a carbamoylating agent to form the carbamoyl derivative. Finally, the trimethylazanium group is introduced through a quaternization reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
{[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
{[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
{[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H20ClN2O2+ |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]-trimethylazanium |
InChI |
InChI=1S/C18H19ClN2O2/c1-21(2,3)12-17(22)20-16-10-9-14(19)11-15(16)18(23)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3/p+1 |
InChI Key |
BUISTPHOBZKKLE-UHFFFAOYSA-O |
Canonical SMILES |
C[N+](C)(C)CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-Hydroxybicyclo[3.2.1]oct-2-yl)-1-methylpiperidinium](/img/structure/B11116151.png)
![Decan-3-yl 4-{[(3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B11116160.png)
![N-[(4-iodophenyl)sulfonyl]glycylglycinamide](/img/structure/B11116162.png)
![1-[(3,4-difluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B11116169.png)

![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]cyclobutanecarboxamide](/img/structure/B11116178.png)
![1-[(3-Fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B11116179.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B11116186.png)
![N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B11116187.png)
![2-[(2-methylphenyl)amino]-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11116188.png)
![4-{[4-(2-Methylpropyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B11116194.png)
![2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11116205.png)
![2-{[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11116219.png)
![{2-[4-(2-Methylpropyl)phenyl]quinolin-4-yl}(pyrrolidin-1-yl)methanone](/img/structure/B11116224.png)
